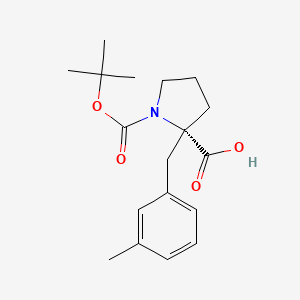

(S)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid

説明

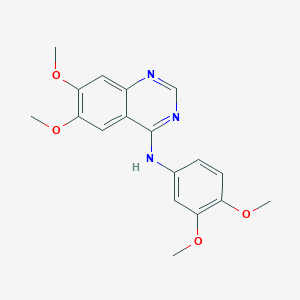

The compound “(S)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “(S)-1-(tert-Butoxycarbonyl)” part refers to a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen of the pyrrolidine ring. The “2-(3-methylbenzyl)” part refers to a 3-methylbenzyl group attached to the second carbon of the pyrrolidine ring. The “pyrrolidine-2-carboxylic acid” part indicates that there is a carboxylic acid group (-COOH) also attached to the second carbon of the pyrrolidine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the use of protecting groups. The BOC group is commonly used in organic synthesis to protect amines. The 3-methylbenzyl group could be introduced through a nucleophilic substitution or addition reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the pyrrolidine ring, the BOC protecting group, the 3-methylbenzyl group, and the carboxylic acid group. The stereochemistry at the first carbon of the pyrrolidine ring is indicated by the “(S)” in the name, which means that the substituents on this carbon are arranged in a counterclockwise order when viewed from the direction such that the lowest priority group (usually hydrogen) is in the back .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reaction conditions and the reagents used. The BOC group can be removed under acidic conditions to reveal the amine. The carboxylic acid group can react with bases to form salts, with alcohols to form esters, or with amines to form amides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the presence of the carboxylic acid group would make it capable of forming hydrogen bonds, which could affect its solubility in different solvents .科学的研究の応用

Synthesis of Tertiary Butyl Esters

Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of tertiary butyl esters .

Summary of the Application

Tertiary butyl esters, such as “(S)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid”, find large applications in synthetic organic chemistry . They are often used as protecting groups for amines in organic synthesis, due to their stability under a variety of reaction conditions.

Methods of Application or Experimental Procedures

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to the batch process .

Results or Outcomes

The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch process . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Synthesis of Benzyl Ethers and Esters

Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of benzyl ethers and esters .

Summary of the Application

Benzyl ethers and esters are often used as protecting groups in organic synthesis . This compound can be used in the synthesis of benzyl ethers and esters using 2-benzyloxypyridine .

Methods of Application or Experimental Procedures

A revised benzyl transfer protocol has been developed where N-methylation of 2-benzyloxypyridine delivers the active reagent in situ . The choice of solvent (toluene vs. trifluorotoluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are included .

Results or Outcomes

The revised benzyl transfer protocol allows for the synthesis of benzyl ethers and esters in good to excellent yield .

Chiral Amine Synthesis

Scientific Field

This application falls under the field of Medicinal Chemistry , specifically in the synthesis of chiral amines .

Summary of the Application

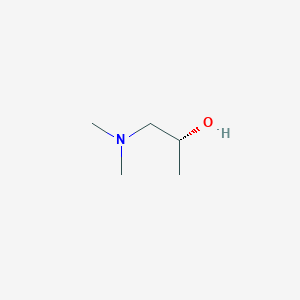

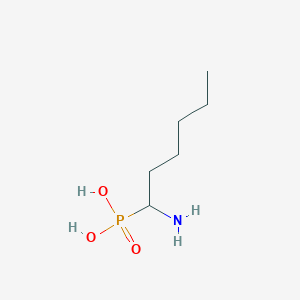

Chiral amines, such as “®- (+)-α-Methylbenzylamine”, are often used in the synthesis of various pharmaceutical compounds . This compound can be used as a substrate to synthesize (S)-α-amino phosphonates .

Methods of Application or Experimental Procedures

The synthesis of (S)-α-amino phosphonates involves the use of ®- (+)-α-Methylbenzylamine as a substrate . The specific experimental procedures and technical details are not provided in the source .

Results or Outcomes

The use of ®- (+)-α-Methylbenzylamine as a substrate allows for the synthesis of (S)-α-amino phosphonates . The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2-[(3-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-13-7-5-8-14(11-13)12-18(15(20)21)9-6-10-19(18)16(22)23-17(2,3)4/h5,7-8,11H,6,9-10,12H2,1-4H3,(H,20,21)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGTYSBIVWDRDS-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2(CCCN2C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@@]2(CCCN2C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428019 | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid | |

CAS RN |

1217604-87-9 | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide](/img/structure/B1599486.png)

![11-Chlorodibenzo[b,f][1,4]oxazepine](/img/structure/B1599496.png)

![5-Methyl-4-[(4-methyl-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B1599507.png)